molecular formula C10H15ClN2O B6256378 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride CAS No. 63874-28-2

2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride

Cat. No. B6256378
CAS RN: 63874-28-2
M. Wt: 214.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Propan-2-yloxy)benzene-1-carboximidamide hydrochloride, also known as 2-PBC, is a synthetic compound used in laboratory experiments and scientific research. It has a wide range of applications, from the synthesis of other compounds to the study of its biochemical and physiological effects. In

Scientific Research Applications

2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride has a wide range of scientific research applications. It has been used in the synthesis of other compounds, such as 2-methyl-1-nitrobenzene-3-carboximidamide hydrochloride. It has also been used in biochemical and physiological studies, as it has been found to have a variety of effects on the body. Additionally, it has been used in the study of its mechanism of action, as well as its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride is not yet fully understood. However, it is believed that it may act as an inhibitor of the enzyme cyclooxygenase. This enzyme is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. Additionally, it is believed that 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride may act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are involved in inflammation and allergic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride have been studied in both in vitro and in vivo studies. In vitro studies have found that 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride can inhibit the production of prostaglandins and leukotrienes, as well as reduce the activity of lipoxygenase enzymes. In vivo studies have found that 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride can reduce inflammation and pain, as well as reduce the severity of allergic reactions. Additionally, 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride has been found to have an analgesic effect, as well as a sedative effect.

Advantages and Limitations for Lab Experiments

The use of 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride in laboratory experiments has both advantages and limitations. One of the main advantages of using 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride is that it is a synthetic compound, which makes it easier to obtain and use in experiments. Additionally, it is relatively inexpensive and easy to synthesize. However, one of the main limitations of using 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride is that it is not yet fully understood, which makes it difficult to predict its effects in certain experiments.

Future Directions

There are several potential future directions for research into 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride. One potential direction is to further investigate the mechanism of action of 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride and its effects on the production of prostaglandins and leukotrienes. Additionally, further research into the biochemical and physiological effects of 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride could be conducted, as well as research into its potential therapeutic applications. Furthermore, research into the synthesis of other compounds using 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride could be conducted, as well as research into the potential toxicity of 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride. Finally, research into the use of 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride in laboratory experiments could be conducted, in order to further understand the advantages and limitations of using 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride in experiments.

Synthesis Methods

2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride is synthesized from the reaction between 2-methyl-1-nitrobenzene and propan-2-ol in the presence of hydrochloric acid. The reaction is conducted under reflux for several hours, which yields a yellow solid. The solid is then filtered and recrystallized in ethanol to obtain a pure product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride involves the reaction of 2-hydroxybenzaldehyde with isopropylamine to form 2-(propan-2-yloxy)benzaldehyde, which is then reacted with cyanamide to form 2-(propan-2-yloxy)benzaldehyde cyanamide. The final step involves the reaction of 2-(propan-2-yloxy)benzaldehyde cyanamide with hydrochloric acid to form the desired product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "isopropylamine", "cyanamide", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-hydroxybenzaldehyde with isopropylamine in ethanol solvent to form 2-(propan-2-yloxy)benzaldehyde.", "Step 2: React 2-(propan-2-yloxy)benzaldehyde with cyanamide in ethanol solvent to form 2-(propan-2-yloxy)benzaldehyde cyanamide.", "Step 3: React 2-(propan-2-yloxy)benzaldehyde cyanamide with hydrochloric acid in ethanol solvent to form 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride." ] }

CAS RN

63874-28-2

Product Name

2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride

Molecular Formula

C10H15ClN2O

Molecular Weight

214.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.